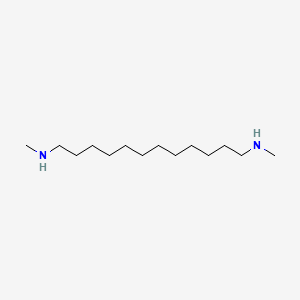

N,N'-Dimethyl-1,12-diaminododecane

Übersicht

Beschreibung

N,N’-Dimethyl-1,12-diaminododecane is a chemical compound with the molecular formula C14H32N2 and a molecular weight of 228.42 g/mol . It is a white solid with a melting point of 48.5-50.0°C and a boiling point of 117-122°C at 0.1 Torr . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

N,N’-Dimethyl-1,12-diaminododecane can be synthesized through various methods. One common synthetic route involves the reaction of carbamic acid, N,N’-1,12-dodecanediylbis-, C,C’-diethyl ester with lithium aluminium tetrahydride in tetrahydrofuran at 80°C for 24 hours . This method yields a high purity product with a yield of approximately 93% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications.

Analyse Chemischer Reaktionen

N,N’-Dimethyl-1,12-diaminododecane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.

Substitution: N,N’-Dimethyl-1,12-diaminododecane can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

N,N'-Dimethyl-1,12-diaminododecane is utilized in the synthesis of high-performance polymers, particularly polyimides and polyamides. These polymers are known for their thermal stability and mechanical strength.

Case Study: Polyimide Synthesis

A study demonstrated the use of this compound in creating semi-flexible polyimide systems. The compound was mixed with other diamines and poly(amic acid) to produce films that exhibited excellent thermal properties and mechanical resilience .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Excellent |

| Application | Aerospace components |

Nanotechnology

In nanotechnology, this compound has been employed for surface modification of nanocrystals. It facilitates the growth of thin films from CdSe-based nanocrystals, enhancing their optical properties.

Research Findings

The partial exchange of surface-passivating agents with primary amines like this compound resulted in improved photoluminescence and stability of the nanocrystals .

| Application | Result |

|---|---|

| Nanocrystal Growth | Enhanced luminescence |

| Stability | Increased |

Drug Delivery Systems

The compound is also explored for its potential in drug delivery systems due to its ability to modify biopolymers like chondroitin sulfate. Cross-linking with this compound has been shown to reduce water solubility while retaining bioactivity.

Case Study: Chondroitin Sulfate Modification

Research indicated that cross-linking chondroitin sulfate with this diamine resulted in a series of products suitable for controlled drug release applications .

| Parameter | Value |

|---|---|

| Water Solubility | Reduced |

| Bioactivity | Retained |

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the development of various amine derivatives used in pharmaceuticals and agrochemicals.

Example Applications

- Synthesis of surfactants

- Production of corrosion inhibitors

Wirkmechanismus

The mechanism of action of N,N’-Dimethyl-1,12-diaminododecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

N,N’-Dimethyl-1,12-diaminododecane can be compared with other similar compounds such as:

Hexamethylenediamine: A compound with a shorter carbon chain and different chemical properties.

1,10-Diaminodecane: Another diamine with a different carbon chain length and reactivity.

1,12-Diaminododecane: The non-methylated version of N,N’-Dimethyl-1,12-diaminododecane, which has different reactivity and applications.

The uniqueness of N,N’-Dimethyl-1,12-diaminododecane lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Biologische Aktivität

N,N'-Dimethyl-1,12-diaminododecane, also known as 1,12-dodecanediamine, is a diamine compound with significant biological activity. This article explores its antibacterial properties, potential anticancer applications, and other relevant biological interactions based on recent research findings.

- Molecular Formula : CHN

- Molecular Weight : 228.37 g/mol

- Structure : The compound features a long hydrocarbon chain (dodecane) with amine functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that diamines like this compound exhibit notable antibacterial properties.

The primary mechanism of action for these compounds involves their interaction with bacterial membranes. The positively charged diamines can disrupt the negatively charged bacterial cell membrane, leading to cell lysis and death.

Efficacy Against Bacteria

A study evaluated various diamines against common bacterial strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 2.0 | Staphylococcus aureus |

| 8.1 | Pseudomonas aeruginosa | |

| 2.2 | Escherichia coli | |

| 1–2 | Methicillin-resistant Staphylococcus aureus |

These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, including resistant strains.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its potential as an anticancer agent.

Research Findings

- Cytotoxicity Studies : Multinuclear ruthenium(II) complexes containing this diamine have shown promising anticancer activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The Cl-Rubb12 complex was found to be four times more active than cisplatin in certain assays .

- Mechanism of Action : The anticancer activity appears to be related to DNA binding mechanisms similar to those observed in platinum-based chemotherapeutics. The incorporation of the diamine into the ligand structure enhances cellular uptake and cytotoxicity by facilitating DNA interaction .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the alkyl chain length and the presence of functional groups can significantly affect its efficacy:

- Compounds with longer alkyl chains generally exhibit increased lipophilicity, enhancing cellular penetration.

- The presence of secondary amines within the structure may also influence binding affinity to biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Testing : In vitro testing demonstrated that this compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, a significant factor in chronic infections .

- Cancer Treatment Trials : Preclinical trials involving ruthenium complexes showed that the inclusion of this diamine resulted in improved anticancer properties compared to other ligands lacking similar structures .

Eigenschaften

IUPAC Name |

N,N'-dimethyldodecane-1,12-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAFNKFCDOBGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507795 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56992-91-7 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.